molecular formula C17H19N B3060091 Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- CAS No. 16292-06-1

Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro-

Cat. No. B3060091
CAS RN: 16292-06-1
M. Wt: 237.34 g/mol
InChI Key: QKNGFBASCBBOCD-UHFFFAOYSA-N
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Description

Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- is a chemical compound with the molecular formula C23H21N . It is a derivative of acridine, a class of compounds that are structurally related to the heterocyclic aromatic compound known as acridine .

Scientific Research Applications

Interaction with DNA

Acridine molecules interact with DNA, affecting nucleic acid synthesis by binding to DNA and interfering with its functions. This interaction is crucial for their mutagenicity and carcinogenicity. Studies have used quantum mechanical methods to evaluate the stacking and in-plane intermolecular interactions between nucleic acid base pairs and acridine derivatives, discussing binding patterns and relative stability of various drug–base pair complexes (Shukla, Mishra, & Tiwari, 2006).

Reactivity and Derivatives

The 9-aminoacridine chromophore is a critical component in DNA-targeted chemotherapeutic agents. Its susceptibility to electrophilic and nucleophilic attack facilitates the creation of novel cyclic and spirocyclic acridine derivatives, expanding the potential applications in medicinal chemistry (Ma, Day, & Bierbach, 2007).

Antiproliferative Properties

Certain acridine derivatives have shown strong in vitro antiproliferative properties against various parasites, such as Leishmania infantum. These compounds' ability to affect DNA synthesis suggests that they might target DNA metabolism in these parasites. Additionally, their effects on other biochemical pathways, like protein and lipid metabolism, indicate that they could be considered multitarget drugs (Di Giorgio et al., 2003).

Interaction with DNA Topoisomerase II

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, an acridine derivative, interacts with DNA topoisomerase II. Despite its distinct DNA binding properties from other acridine derivatives, its mutagenic properties in mammalian cells suggest similar mechanisms of action involving DNA topoisomerase II (Ferguson, Hill, & Baguley, 1990).

DNA Binding and Structural Studies

Crystallographic and molecular mechanics calculations on N-[(2-dimethylamino)ethyl]-and N-[(2-dimethyl-amino)butyl]-9-aminoacridine-4-carboxamides, potential anti-cancer agents, provide insights into their interactions with DNA. These studies help understand the conformational flexibility and implications for models of DNA-binding (Hudson et al., 1987).

properties

IUPAC Name

9-tert-butyl-9,10-dihydroacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-17(2,3)16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGFBASCBBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2NC3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413370
Record name Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro-

CAS RN

16292-06-1
Record name Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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